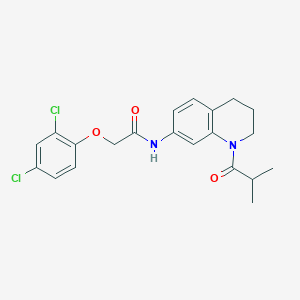

(E)-N-(3-nitrophenyl)-N'-tosylbenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

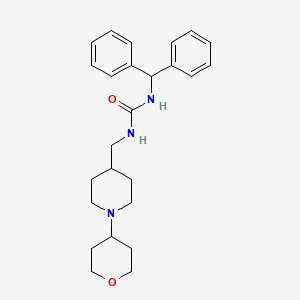

The synthesis of such a compound would likely involve the coupling of a benzimidamide derivative with a nitrophenyl group, possibly through a nucleophilic substitution reaction. The tosyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis

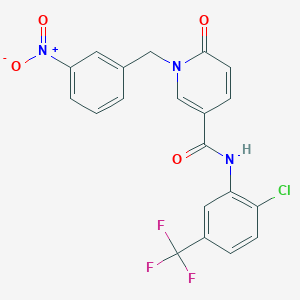

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzimidamide and nitrophenyl groups) and a sulfonyl group (from the tosyl group). The nitro group on the phenyl ring would contribute to the electron-withdrawing nature of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar and increase its reactivity .Scientific Research Applications

Applications in Chemical Synthesis and Material Science

Optimization of Metallocene Substrates : Research by Breslow et al. (1983) explored the acylation reactions of β-cyclodextrin with metallocene substrates, highlighting the potential of nitrophenyl esters in complex reactions for creating novel chemical structures and understanding reaction mechanisms (Breslow, Trainor, & Ueno, 1983).

Corrosion Inhibition Studies : Mishra et al. (2018) investigated the role of nitro-substituted benzamide derivatives in the corrosion inhibition of mild steel in acidic conditions, pointing to applications of nitrophenyl compounds in material protection and enhancement (Mishra et al., 2018).

Applications in Biological and Medical Research

Study of Nitric Oxide Formation : Chamulitrat et al. (1993) examined how photolysis of phenyl N-tert-butylnitrone (PBN) leads to nitric oxide formation, which could imply the use of nitrophenyl-related compounds in studying biological signaling and oxidative stress mechanisms (Chamulitrat et al., 1993).

DNA-Binding Studies : Tahir et al. (2015) conducted DNA interaction studies with nitrosubstituted acyl thioureas, suggesting that compounds with nitrophenyl groups could serve as molecular probes or therapeutics targeting DNA (Tahir et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. This could include testing its reactivity under different conditions, studying its interactions with various biological targets, or exploring its potential uses in fields like medicine or materials science .

Properties

IUPAC Name |

N'-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-15-10-12-19(13-11-15)28(26,27)22-20(16-6-3-2-4-7-16)21-17-8-5-9-18(14-17)23(24)25/h2-14H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQWYMQSPJQFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2563419.png)

![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)

![Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate](/img/structure/B2563424.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2563425.png)

![5-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methoxybenzamide](/img/structure/B2563427.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)